2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(1-butylsulfonylpiperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-4-13-26(22,23)21-11-9-14(10-12-21)17-19-20-18(25-17)15-7-5-6-8-16(15)24-2/h5-8,14H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVCCPOZBQFDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using butylsulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Thiadiazole Ring: The thiadiazole ring can be formed through the cyclization of thiosemicarbazide derivatives with appropriate electrophiles.
Coupling of the Methoxyphenyl Group: The final step involves the coupling of the methoxyphenyl group to the thiadiazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the thiadiazole class exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiadiazoles have shown promising results against various bacterial strains and fungi. Studies have demonstrated that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger and Candida albicans .
- Anticancer Properties : Some thiadiazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function .
- Anti-inflammatory Effects : Thiadiazoles are also being investigated for their anti-inflammatory properties. Research has indicated that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis .
Case Studies
Several studies have documented the synthesis and evaluation of thiadiazole derivatives:
- Antimicrobial Evaluation : A study synthesized several novel thiadiazole derivatives and assessed their antibacterial activity using the paper disc diffusion method. Compounds were tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, revealing moderate to significant antimicrobial activity .
- Cytotoxicity Assays : In vitro studies on cancer cell lines demonstrated that certain thiadiazole derivatives could inhibit cell proliferation effectively. The mechanism was linked to cell cycle arrest and induction of apoptosis .
- Inflammatory Response Modulation : Research investigating the anti-inflammatory potential of thiadiazoles showed that these compounds could reduce pro-inflammatory cytokine levels in vitro, suggesting their utility in treating inflammatory diseases .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Pseudomonas aeruginosa | 18 |
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 20 |
| Compound B | MCF-7 | 25 |
| Compound C | A549 | 15 |
Mechanism of Action
The mechanism of action of 2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Activity Comparison
Key Research Findings
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in IIa) enhance antiparasitic activity, while electron-donating groups (e.g., methoxy in the target compound) may favor antitumor or CNS applications .
- Core Heterocycle : Thiadiazoles generally exhibit broader anticancer activity compared to oxadiazoles, which are more common in antimicrobial studies .
- Sulfonyl vs. Tosyl : The butylsulfonyl group in the target compound may confer better pharmacokinetics than the tosyl group in 7d due to reduced steric hindrance .
Biological Activity
2-(1-(Butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 395.5 g/mol
- CAS Number : 1171848-43-3
The compound features a piperidine ring with a butylsulfonyl substituent and a thiadiazole moiety linked to a methoxyphenyl group. This unique structure may enhance its lipophilicity and bioavailability.
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit significant antimicrobial activity. A study by Al-Majed et al. (2020) demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Thiadiazole Derivative | S. aureus | 15 |
| Thiadiazole Derivative | E. coli | 12 |
Anticancer Activity
The compound's potential anticancer properties have also been investigated. In vitro studies revealed that it could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival.
- Receptor Modulation : The compound might interact with receptors that regulate apoptosis and cell cycle progression.
Case Studies
-
Study on Antimicrobial Efficacy :
- Conducted by Al-Majed et al., this study focused on the antimicrobial properties of various thiadiazoles.
- Result: The compound exhibited significant activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Research :
- A study published in the Journal of Medicinal Chemistry assessed the effects of thiadiazole derivatives on cancer cell lines.
- Result: The compound demonstrated promising results in inhibiting cancer cell growth through apoptosis induction.
Q & A
Q. What are the recommended synthetic routes for preparing 2-(1-(butylsulfonyl)piperidin-4-yl)-5-(2-methoxyphenyl)-1,3,4-thiadiazole?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. A typical approach involves:
Thiadiazole Core Formation : React 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole with a sulfonating agent (e.g., butylsulfonyl chloride) under reflux in glacial acetic acid or dichloromethane with a base (e.g., triethylamine) .
Piperidine Functionalization : Introduce the butylsulfonyl group to piperidin-4-amine via sulfonylation, followed by coupling to the thiadiazole core using a nucleophilic substitution or cross-coupling reaction .
Key Validation : Monitor reactions by TLC and confirm purity via recrystallization (ethanol/water mixtures) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; piperidine ring protons at δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- Elemental Analysis : Match experimental C, H, N, S percentages with theoretical values (±0.3% tolerance) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Screen for pharmacological potential using:
- Antimicrobial Activity : Broth microdilution assays against Gram-negative (e.g., E. coli), Gram-positive (e.g., B. mycoides), and fungal strains (e.g., C. albicans), with MIC values reported in µg/mL .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., non-small lung carcinoma) to assess IC₅₀ values .
Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests, cisplatin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer : Systematically modify substituents and evaluate effects:
- Butylsulfonyl Group : Replace with shorter/longer alkyl chains or aryl sulfonates to assess hydrophobicity and receptor binding .
- Methoxyphenyl Position : Compare ortho- vs. para- substitution on phenyl rings to determine steric/electronic influences on activity .
Data Analysis : Use regression models to correlate logP, polar surface area, and IC₅₀ values .
Q. How should researchers address contradictions in bioactivity data across similar thiadiazole derivatives?
- Methodological Answer : Investigate discrepancies through:
- Assay Reprodubility : Repeat experiments under standardized conditions (e.g., pH, temperature, cell passage number) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Target Engagement : Use molecular docking to validate interactions with proposed targets (e.g., ERK pathway proteins) .
Q. What computational strategies can predict the compound’s mechanism of action?
- Methodological Answer : Combine:
- Molecular Docking : Simulate binding to receptors (e.g., 5-HT₄ or kinase domains) using AutoDock Vina or Schrödinger Suite .
- MD Simulations : Run 100-ns trajectories to assess binding stability and residue interactions .
- QSAR Modeling : Train models on datasets of thiadiazole derivatives to predict ADMET properties .
Q. How can researchers design experiments to elucidate the role of the butylsulfonyl-piperidine moiety in pharmacokinetics?
- Methodological Answer : Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
